Felbinac Trometamol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Felbinac Trometamol is an intravenous formulation for the treatment of severe post-operative pain. The maximum plasma concentration (C(0)) and area under the plasma concentration-time curve (AUC) of felbinac administered at doses of 3.36, 8.40 and 21.0 mg/kg felbinac trometamol increased linearly with dose. Felbinac was highly protein bound (~95%) at plasma concentrations up to 75 μg/ml and extensively metabolized with only small amounts being excreted unchanged in urine (0.318%), feces (0.530%) and bile (0.465%).

Applications De Recherche Scientifique

Pharmacokinetics and Safety

- Study on Healthy Chinese Volunteers : A study investigated the safety, tolerability, and pharmacokinetics of single or multiple intravenous infusions of Felbinac Trometamol in healthy Chinese volunteers. This research indicated that Felbinac Trometamol was well-tolerated, with no increase in treatment-emergent adverse event frequency or severity with increasing doses. The study suggested 94.25 mg as the recommended target dose for phase II studies (Wu et al., 2020).

Metabolic Pathways and Pharmacokinetics in Animal Models

- Rat Study on Pharmacokinetics : Research on Sprague–Dawley rats revealed linear increases in plasma concentration and area under the curve with increasing doses of Felbinac Trometamol. It was found to be highly protein-bound and extensively metabolized, suggesting its potential as an intravenous formulation for treating severe post-operative pain (Zhang et al., 2011).

Toxicology Studies

- Acute Toxicology Research : A study on NIH mice and Beagle dogs using maximum tolerable dose (MTD) and approximate lethal dose (ALD) methods showed that Felbinac Trometamol injection has a higher safety margin compared to Ethyl phenylacetate injection, indicating good market prospects (Xue-ke, 2011).

Analgesic Effects

- Study on Analgesia and Active Site : Felbinac Trometamol injection showed a significant peripheral analgesic effect in rat models of acute and chronic inflammation, enhancing the pain threshold in inflamed rat paws (Wei, 2013).

Rheological and Mechanical Analyses

- Felbinac Cataplasm Product Design : A study used rheological and mechanical analyses to investigate Felbinac cataplasm design. The research optimized proportions of components in cataplasms, contributing to the development of topical drug delivery vehicles (Yang et al., 2018).

Novel Formulation Development

- Design of Felbinac Transdermal Patch : Research aimed at designing a novel Felbinac patch using ion-pair and chemical enhancer strategies. The study successfully developed a patch with significantly higher skin permeation than the commercial product, potentially improving transdermal drug delivery (Liu et al., 2016).

Propriétés

Numéro CAS |

935886-64-9 |

|---|---|

Nom du produit |

Felbinac Trometamol |

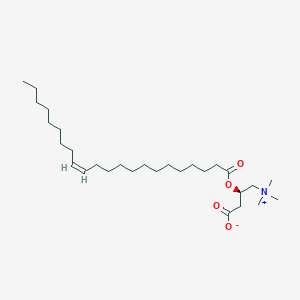

Formule moléculaire |

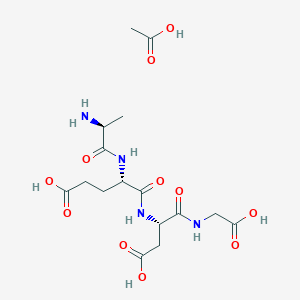

C18H23NO5 |

Poids moléculaire |

333.384 |

Nom IUPAC |

2-amino-2-(hydroxymethyl)propane-1,3-diol 2-([1,1'-biphenyl]-4-yl)acetate |

InChI |

InChI=1S/C14H12O2.C4H11NO3/c15-14(16)10-11-6-8-13(9-7-11)12-4-2-1-3-5-12;5-4(1-6,2-7)3-8/h1-9H,10H2,(H,15,16);6-8H,1-3,5H2 |

Clé InChI |

SWKYVGAYFCGGRP-UHFFFAOYSA-N |

SMILES |

O=C(O)CC1=CC=C(C2=CC=CC=C2)C=C1.OCC(CO)(N)CO |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Felbinac Trometamol; Felbinac; L 141; L141; L-141 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

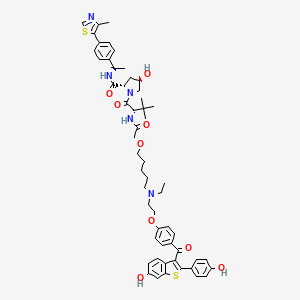

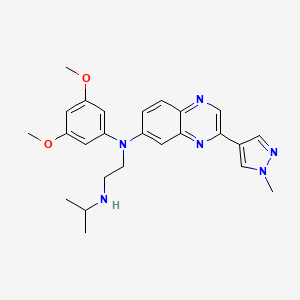

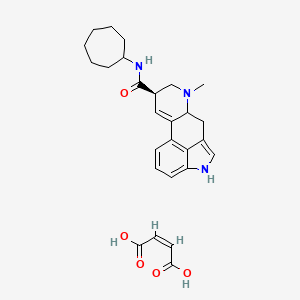

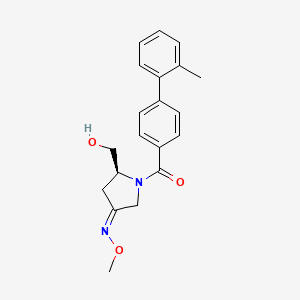

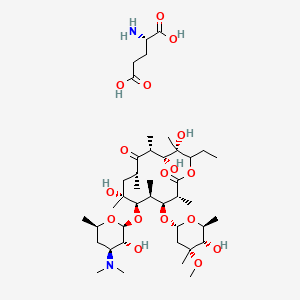

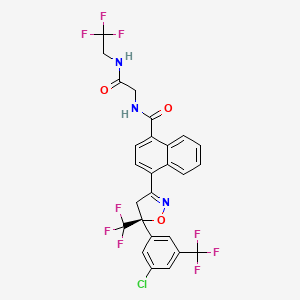

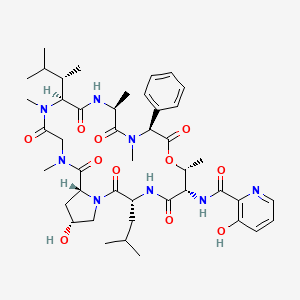

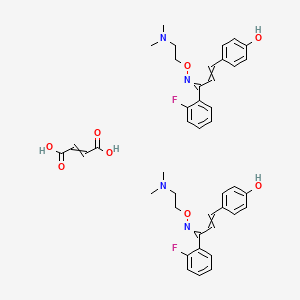

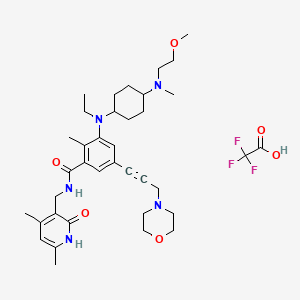

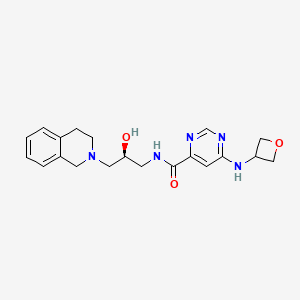

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(5S)-1'-[(3,5-dimethylphenyl)methyl]-2-ethyl-6,8-dimethoxy-5-methylspiro[5,10-dihydroimidazo[1,5-b][2]benzazepine-3,4'-piperidine]-1-one](/img/structure/B607357.png)